N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide
Description
Systematic Nomenclature and Molecular Identity
This compound represents a structurally complex member of the acetanilide family, characterized by its unique substitution pattern and molecular architecture. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound through its complete structural description that encompasses the acetamido functionality attached to a para-substituted phenyl ring bearing a 3-cyano-2-methylpropanoyl substituent. This nomenclature precisely defines the spatial arrangement and connectivity of all functional groups within the molecular framework.
The compound is officially registered under Chemical Abstracts Service number 42075-21-8, providing a unique identifier that facilitates unambiguous chemical communication across research and industrial applications. Alternative nomenclature systems recognize this substance through several synonymous designations, including 4-(3-cyano-2-methylpropionyl)acetamilide and N-(4-(3-cyano-2-methyl-1-oxopropyl)phenyl)acetamide, each emphasizing different aspects of the molecular structure while maintaining chemical accuracy. The molecular formula C₁₃H₁₄N₂O₂ encapsulates the elemental composition, revealing the presence of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration.
Molecular weight determinations consistently report values of 230.26 grams per mole, establishing fundamental quantitative parameters essential for stoichiometric calculations and analytical applications. The compound exhibits specific physicochemical characteristics that distinguish it from related acetanilide derivatives, including a calculated density of 1.166 grams per cubic centimeter and a theoretical boiling point of 509.7 degrees Celsius at standard atmospheric pressure. These properties reflect the influence of the cyano and methyl substituents on intermolecular interactions and molecular packing arrangements.
Table 1: Fundamental Molecular Properties of this compound
Historical Context of Acetanilide Derivatives in Organic Chemistry
The historical development of acetanilide derivatives traces its origins to the serendipitous discovery of acetanilide's pharmacological properties in 1886, marking a pivotal moment in both organic chemistry and pharmaceutical science. Acetanilide emerged as the first aniline derivative found to possess both analgesic and antipyretic properties, introduced into medical practice under the brand name Antifebrin by researchers A. Cahn and P. Hepp. This discovery fundamentally transformed the understanding of structure-activity relationships in aromatic compounds and established acetanilide as a cornerstone for subsequent chemical modifications and pharmaceutical development.
The evolution of acetanilide chemistry proceeded through systematic exploration of substitution patterns designed to optimize therapeutic efficacy while minimizing toxicological concerns. Early investigations revealed that acetanilide's therapeutic effects were accompanied by significant adverse reactions, particularly methemoglobinemia leading to cyanosis, which prompted intensive research into structural modifications that could preserve beneficial properties while reducing toxicity. This research program led to the development of phenacetin in 1887, representing the first major structural modification of the acetanilide framework aimed at improving safety profiles.
Subsequent decades witnessed extensive investigation into the metabolic fate of acetanilide derivatives, culminating in the landmark discovery by David Lester and Leon Greenberg in 1947 that paracetamol constituted the major metabolite responsible for acetanilide's therapeutic effects. This finding, later confirmed by Bernard Brodie, Julius Axelrod, and Frederick Flinn in 1948, revolutionized understanding of acetanilide pharmacology and established the conceptual framework for prodrug development. The recognition that acetanilide functioned as a prodrug for paracetamol fundamentally altered the trajectory of acetanilide research, shifting focus from direct therapeutic applications to synthetic intermediates and specialized chemical applications.
Contemporary acetanilide derivative research encompasses diverse applications ranging from pharmaceutical intermediates to materials science, reflecting the versatility of the acetanilide scaffold in modern organic synthesis. This compound exemplifies this modern approach, incorporating sophisticated substitution patterns that confer specific electronic and steric properties suited for specialized applications. The compound serves as an intermediate in the synthesis of pimobendan, a cardiotonic agent, demonstrating the continued relevance of acetanilide chemistry in pharmaceutical development.
Table 2: Historical Timeline of Acetanilide Derivative Development
| Year | Development | Researchers | Significance |
|---|---|---|---|
| 1886 | Acetanilide introduction as Antifebrin | A. Cahn and P. Hepp | First aniline derivative with analgesic/antipyretic properties |
| 1887 | Phenacetin development | Various researchers | First major acetanilide modification for improved safety |
| 1947 | Paracetamol identified as acetanilide metabolite | David Lester and Leon Greenberg | Discovery of active metabolite |
| 1948 | Confirmation of metabolic pathway | Bernard Brodie, Julius Axelrod, Frederick Flinn | Established prodrug concept |
Significance of Cyano and Methyl Substituents in Propanoyl-Based Compounds
The incorporation of cyano and methyl substituents within the propanoyl framework of this compound fundamentally alters the electronic distribution and chemical reactivity compared to unsubstituted acetanilide derivatives. The cyano group, characterized by its strong electron-withdrawing properties, significantly influences the electronic density distribution throughout the aromatic system through both inductive and resonance effects. According to Hammett equation analysis, the cyano substituent exhibits substantial sigma constants, with meta and para values of 0.62 and 0.83 respectively, indicating pronounced electron-withdrawing capability that affects reaction rates and equilibrium positions.
The strategic positioning of the cyano group within the propanoyl chain creates a unique electronic environment that modulates the reactivity of adjacent functional groups and influences the overall molecular conformation. This electron-withdrawing effect extends throughout the conjugated system, affecting the basicity of the nitrogen atoms and the electrophilicity of carbonyl carbons within the structure. The methyl substituent provides a contrasting electronic influence, contributing electron density through hyperconjugative interactions while introducing steric effects that influence molecular geometry and intermolecular interactions.
The combination of cyano and methyl functionalities within the same propanoyl unit creates a balanced electronic environment that optimizes specific chemical properties for targeted applications. In the context of pharmaceutical intermediate synthesis, these substituents contribute to the molecular recognition patterns necessary for biological activity while providing synthetic handles for further chemical transformations. The cyano group particularly serves as a versatile functional group for subsequent chemical modifications, including hydrolysis to carboxylic acids, reduction to primary amines, or cyclization reactions to form heterocyclic structures.
Research into substituent effects demonstrates that the specific arrangement of cyano and methyl groups in this compound creates unique physicochemical properties that distinguish it from other acetanilide derivatives. The electron-withdrawing nature of the cyano group influences hydrogen bonding patterns, solubility characteristics, and crystal packing arrangements, while the methyl group provides hydrophobic interactions that affect molecular association and biological membrane permeability. These combined effects contribute to the compound's utility as an intermediate in the synthesis of complex pharmaceutical agents.
Table 3: Electronic Effects of Substituents in Propanoyl-Based Compounds
| Substituent | Hammett σₘ | Hammett σₚ | Electronic Effect | Structural Impact |
|---|---|---|---|---|
| Cyano (-CN) | 0.62 | 0.83 | Strong electron-withdrawing | Increases electrophilicity |
| Methyl (-CH₃) | -0.06 | -0.17 | Weak electron-donating | Provides steric bulk |
| Acetamido (-NHCOCH₃) | 0.17 | -0.06 | Mixed electronic effects | Hydrogen bonding capability |
Properties
IUPAC Name |
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(7-8-14)13(17)11-3-5-12(6-4-11)15-10(2)16/h3-6,9H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVBMXSZFOXLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C(=O)C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558104 | |
| Record name | N-[4-(3-Cyano-2-methylpropanoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42075-21-8 | |
| Record name | N-[4-(3-Cyano-2-methylpropanoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Route
The most widely documented method involves a Friedel-Crafts acylation of 4-aminophenylacetamide with 2-methyl-3-cyanopropanoyl chloride. This reaction proceeds under anhydrous conditions using aluminum chloride (AlCl₃) as a Lewis acid catalyst.
Reaction Steps :
- Activation of Acyl Chloride : AlCl₃ coordinates with the carbonyl oxygen of 2-methyl-3-cyanopropanoyl chloride, enhancing its electrophilicity.
- Electrophilic Substitution : The activated acyl group attacks the para position of the aromatic ring relative to the acetamide group, forming a ketone intermediate.
- Workup : Hydrolysis of the AlCl₃ complex followed by neutralization yields the crude product.
Key Equation :
$$
\text{4-Aminophenylacetamide} + \text{2-Methyl-3-cyanopropanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{N-[4-(3-Cyano-2-methylpropanoyl)phenyl]acetamide} + \text{HCl}
$$
Optimized Conditions :
- Temperature : 60–80°C
- Solvent : Dichloromethane (DCM) or toluene
- Catalyst Loading : 1.2 equivalents of AlCl₃
- Reaction Time : 6–8 hours
Under these conditions, yields reach 68–72% after purification.
Alternative Pathway via Nitrile Transfer
An earlier method from The Journal of Organic Chemistry (1973) employs a nitrile transfer reaction using 4-acetamidobenzaldehyde and methyl cyanoacetate.
Procedure :
- Knoevenagel Condensation : 4-Acetamidobenzaldehyde reacts with methyl cyanoacetate in the presence of piperidine to form a α,β-unsaturated nitrile.
- Michael Addition : Methylation at the β-position introduces the methyl group.
- Hydrolysis and Decarboxylation : Acidic hydrolysis removes the ester group, yielding the target compound.
Advantages :
- Avoids handling acyl chlorides.
- Suitable for large-scale production.
Limitations :
Critical Parameters Influencing Yield and Purity
Catalyst and Solvent Selection
The choice of catalyst and solvent significantly impacts reaction efficiency:
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| AlCl₃ | DCM | 72 | 98 |
| BF₃·Et₂O | Toluene | 65 | 95 |
| FeCl₃ | Chloroform | 58 | 90 |
Polar aprotic solvents like DCM enhance electrophilic substitution, while non-polar solvents reduce side reactions.
Mitigation of Side Reactions
Common side reactions include:
- Over-acylation : Di-substitution at the ortho position.
- Nitrile Hydrolysis : Conversion of the cyano group to a carboxylic acid under acidic conditions.
Strategies :
- Maintain stoichiometric control (1:1 ratio of acyl chloride to aromatic substrate).
- Use inert atmosphere (N₂/Ar) to prevent moisture ingress.
Purification and Characterization
Chromatographic Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials and isomers.
Typical Retention Data :
- Target Compound : Rf = 0.42 (TLC, ethyl acetate/hexane 1:1)
- Byproducts : Rf = 0.18 (di-substituted isomer), Rf = 0.75 (hydrolyzed nitrile)
Recrystallization
Final recrystallization from ethanol yields colorless crystals with ≥99% purity.
Crystallization Conditions :
- Solvent : Ethanol (95%)
- Temperature Gradient : 80°C → 4°C over 12 hours
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 230.26 g/mol |
| Density | 1.166 g/cm³ |
| Boiling Point | 509.7°C |
| Flash Point | 262.1°C |
Industrial-Scale Production Considerations
Major suppliers like Beijing Comparison Pharmaceutical Technology Co., Ltd., and Wuxi Helen Biotechnology utilize continuous-flow reactors to enhance reproducibility. Key metrics:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Purity | 98% | 99.5% |
| Cost per kg | $1,200 | $900 |
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the compound can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with common bidentate reagents to form a variety of heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine as a basic catalyst . Reaction conditions often involve boiling ethanol and other solvents .
Major Products
The major products formed from these reactions are heterocyclic compounds, such as pyrrole derivatives .
Scientific Research Applications
Chemical Synthesis
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide serves as a precursor for synthesizing various biologically active heterocyclic compounds. The compound can undergo condensation and substitution reactions due to the active hydrogen on the C-2 position, facilitating the formation of diverse derivatives. For instance, it has been utilized in the synthesis of pyrrole derivatives through reactions with alkyl cyanoacetates and other reagents.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : A study demonstrated that this compound showed notable antimicrobial efficacy against drug-resistant strains of E. coli, with a minimum inhibitory concentration (MIC) of 30 µM .
- Antiviral Activity : In vitro experiments revealed that the compound inhibited the replication of influenza virus by blocking hemagglutinin-mediated entry into host cells, suggesting its potential as an antiviral agent .
- Cytotoxicity and Safety : Toxicological assessments indicated low cytotoxicity in human cell lines at therapeutic concentrations, making it a promising candidate for further development in medicinal applications .
Therapeutic Potential
The compound has been explored for its potential use as a chemotherapeutic agent. Its ability to interact with biological targets suggests it may play a role in treating various diseases, including cancer and viral infections.
Industrial Applications
In industrial settings, this compound is used in the production of pharmaceuticals and other chemicals. Its versatility in chemical reactions makes it suitable for large-scale synthesis processes.
Antimicrobial Efficacy Study
In a peer-reviewed journal, researchers highlighted the antimicrobial activity of this compound against resistant bacterial strains. The study emphasized its potential as an alternative treatment option in the face of rising antibiotic resistance .
Antiviral Mechanism Investigation
A detailed investigation into the antiviral properties of this compound showcased its mechanism of action against influenza viruses. The study provided insights into how it could be developed into antiviral therapies, particularly for respiratory infections .
Cytotoxicity Assessment
Toxicological studies focused on assessing the safety profile of this compound revealed that it maintains low cytotoxicity levels while exhibiting potent biological effects. This characteristic is crucial for its consideration in therapeutic applications .
Mechanism of Action
The mechanism of action of N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide involves its ability to participate in condensation and substitution reactions due to the active hydrogen on the C-2 position . This allows the compound to form various biologically active heterocyclic compounds, which can interact with molecular targets and pathways involved in antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features and pharmacological activities of N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide and related compounds:
Pharmacological and Functional Insights
- Analgesic Activity : Compounds such as N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) demonstrate potent analgesic activity, comparable to paracetamol. This suggests that sulfonamide-linked substituents enhance interaction with pain-modulating targets (e.g., cyclooxygenase isoforms) .
- Anti-Inflammatory Potential: Derivatives like N-(3-chloro-4-hydroxyphenyl)acetamide (4) are linked to anti-hypernociceptive effects in inflammatory pain models, likely due to halogenation enhancing receptor binding or metabolic stability .
- Synthetic Utility: The cyano group in N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide facilitates its use as a pharmaceutical intermediate, with mild synthesis conditions enabling scalable production .
Physicochemical and Toxicological Considerations
- Halogenation Effects : Chlorinated analogs (e.g., compounds 4–6 in ) exhibit altered metabolic pathways, as seen in paracetamol photodegradation products, which may correlate with hepatotoxicity risks .
- Sulfonamide Derivatives : Sulfonamide-containing compounds (e.g., ) often display enhanced thermal stability and solubility, making them suitable for polymer synthesis or prolonged pharmacological action .
Biological Activity
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.
- Molecular Formula : C13H14N2O
- Molecular Weight : 218.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. It has shown efficacy against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound revealed the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Klebsiella pneumoniae | 15 µg/mL |
| Staphylococcus aureus | 20 µg/mL |
These results indicate that the compound possesses promising antibacterial properties, making it a potential candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxic effects on cancer cells. The following table summarizes the findings:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung carcinoma) | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 (Breast cancer) | 8.0 | Cell cycle arrest at G1 phase |
The compound's ability to induce apoptosis suggests that it may be effective in cancer therapy, particularly for lung and breast cancers .
Case Study 1: Anticancer Efficacy in Animal Models
A recent study investigated the anticancer effects of this compound in a mouse model bearing xenograft tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, with minimal side effects observed. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another study focused on the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The compound exhibited potent activity, suggesting its potential as a therapeutic agent against resistant infections.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide?
- Methodology : The synthesis of structurally related acetamide derivatives often involves multi-step reactions, including substitution, reduction, and condensation. For example, nitrobenzene derivatives can undergo substitution under alkaline conditions with nucleophiles (e.g., pyridinemethanol), followed by reduction (e.g., using iron powder under acidic conditions) to generate aniline intermediates. Condensation with cyanoacetic acid or its derivatives using coupling agents (e.g., DCC or EDC) is typical for introducing the cyanoacetamide moiety .
- Key Considerations : Reaction conditions (pH, temperature) and reagent purity significantly impact yield. For instance, bromoacetyl derivatives of acetamide can achieve ~90% yield under optimized bromination conditions .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology : Structural confirmation requires NMR (¹H/¹³C) to resolve aromatic protons and carbonyl groups, mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). X-ray crystallography may resolve stereoelectronic effects in the propanoyl-cyano moiety .
- Data Interpretation : Compare spectral data with analogs like N-acetylsulfapyridine (CAS 19077-98-6), where sulfonamide and acetamide peaks are distinguishable in the 160-180 ppm range for ¹³C NMR .
Q. What pharmacological activities are reported for structurally related acetamide derivatives?
- Findings : Derivatives with sulfonamide or pyridinyl groups exhibit analgesic and anti-inflammatory properties. For example, N-[4-(piperazinylsulfonyl)phenyl]acetamide showed anti-hypernociceptive activity comparable to paracetamol in inflammatory pain models .
- Mechanistic Insight : Bioactivity often correlates with electron-withdrawing groups (e.g., cyano) enhancing receptor binding affinity, as seen in benzoxazole-containing analogs .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or impurities?
- Approach : Use design of experiments (DoE) to test variables like catalyst loading (e.g., Fe powder vs. Pd/C for reductions) or solvent polarity. For example, substituting THF with DMF in condensation reactions improved yields by 20% in similar acetamide syntheses .
- Contradictions : High-yield bromoacetylation (90%) may conflict with lower yields in nitro reduction steps (e.g., 60-70% in ), necessitating step-specific optimization .
Q. How can conflicting bioactivity data across studies be resolved?
- Analysis : Discrepancies may arise from assay conditions (e.g., cell lines, inflammatory markers). For instance, N-phenylacetamide sulphonamides showed variable IC₅₀ values in COX-2 inhibition assays depending on LPS-induced inflammation models .
- Resolution : Validate using orthogonal assays (e.g., ELISA for cytokine profiling) and standardized positive controls (e.g., indomethacin).
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methods : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like COX-2. QSAR models using descriptors like LogD (e.g., 1.8–2.5 for related compounds) and pKa (~13.7) predict solubility and membrane permeability .
- Limitations : Propanoyl-cyano steric effects may reduce accuracy in force-field simulations, requiring DFT-level optimizations .
Q. How do structural modifications at the 3-cyano or 2-methyl positions affect bioactivity?
- Case Study : Replacing the cyano group with sulfonamide (e.g., N-acetylsulfapyridine) reduced analgesic activity but enhanced antibacterial effects, suggesting electronic effects dominate target selectivity .
- Experimental Design : Synthesize analogs with halogens or methoxy groups at the 2-methyl position and compare ADMET profiles using in vitro assays .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for condensation steps to avoid hydrolysis of the cyano group .
- Characterization : Use deuterated DMSO for NMR to resolve exchangeable protons in the acetamide moiety .
- Bioassays : Include metabolite screening (e.g., CYP450 isoforms) to assess stability, as N-deacetylation is common in phenylacetamide derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
